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Compound of Interest

Compound Name:
1-(2,3-Dimethyl-6-

quinoxalinyl)ethanone

Cat. No.: B13932677

Get Quote

Synthesis, Reactivity, and Applications in Drug Discovery and Materials Science

Executive Summary
As application scientists operating at the intersection of synthetic methodology and drug

discovery, we frequently leverage privileged scaffolds to accelerate lead optimization. 1-(2,3-
Dimethyl-6-quinoxalinyl)ethanone (CAS: 100142-30-1) is a highly versatile, electron-deficient

heterocyclic building block. Characterized by a pyrazine ring fused to a benzene ring bearing

an acetyl group, this compound serves as a critical intermediate for synthesizing kinase

inhibitors, antimicrobial agents, and optoelectronic materials. This whitepaper provides a

comprehensive, mechanistically grounded guide to its chemical properties, synthesis, and

downstream functionalization.

Chemical Identity & Physicochemical Profiling
The structural architecture of 1-(2,3-dimethyl-6-quinoxalinyl)ethanone dictates its unique

reactivity. The electron-withdrawing nature of the two pyrazine nitrogen atoms makes the

aromatic core highly resilient to electrophilic attack but susceptible to nucleophilic
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functionalization. Meanwhile, the C6-acetyl group provides a highly reactive synthetic handle

for carbon-carbon bond formation.

To facilitate rational drug design and pharmacokinetic modeling, the core physicochemical

properties of the molecule are summarized below, validated against standard chemical

databases .

Table 1: Physicochemical and Structural Properties

Property Value
Pharmacokinetic
Relevance

CAS Number 100142-30-1 N/A

Molecular Formula C₁₂H₁₂N₂O N/A

Molecular Weight 200.24 g/mol

Highly favorable for Lead-

Oriented Synthesis (MW <

300).

Exact Mass 200.0949 g/mol

Critical for high-resolution

mass spectrometry (HRMS)

validation.

TPSA 42.8 Å²

Excellent membrane

permeability; high blood-brain

barrier (BBB) penetration

potential.

XLogP3 ~2.01

Optimal lipophilicity for oral

bioavailability (Lipinski's Rule

of 5 compliant).

H-Bond Acceptors 3

Facilitates binding with kinase

hinge regions via the pyrazine

nitrogens.

H-Bond Donors 0

Prevents non-specific

aggregation; requires donor-

containing targets.
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Synthetic Methodology & Mechanistic Causality
The synthesis of quinoxalines is traditionally achieved via a Hinsberg-type condensation

between an o-phenylenediamine and a 1,2-dicarbonyl compound . For this specific target, the

precursors are 3,4-diaminoacetophenone and 2,3-butanedione (diacetyl).

Mechanistic Rationale
The reaction is a double condensation. The o-phenylenediamine acts as a bis-nucleophile,

while the 1,2-diketone acts as a bis-electrophile. We employ a weak acid catalyst (glacial acetic

acid) to selectively protonate the highly electrophilic carbonyl oxygens of 2,3-butanedione. This

lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the diketone, facilitating the

initial nucleophilic attack by the primary amines without fully protonating the diamine (which

would destroy its nucleophilicity). The resulting di-imine intermediate undergoes rapid

dehydration and cyclization, driven by the thermodynamic sink of forming a stable, fully

conjugated aromatic system .
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Figure 1: Mechanistic workflow for the synthesis of 1-(2,3-dimethyl-6-quinoxalinyl)ethanone.

Self-Validating Protocol: Acid-Catalyzed Condensation
Objective: To synthesize the target quinoxaline ensuring >95% purity and high atom economy.

Initiation: Suspend 3,4-diaminoacetophenone (10 mmol, 1.50 g) in 25 mL of absolute ethanol

in a 100 mL round-bottom flask.

Causality: Ethanol is chosen as a protic solvent that solubilizes both precursors at reflux

but allows the more hydrophobic quinoxaline product to precipitate upon cooling,

simplifying isolation.
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Catalysis: Add 4 drops of glacial acetic acid.

Addition: Slowly add 2,3-butanedione (11 mmol, 0.95 g) dropwise at room temperature.

Causality: Dropwise addition prevents localized overheating and minimizes diketone auto-

polymerization.

Propagation: Attach a reflux condenser and heat the mixture to 75-80 °C for 2-4 hours.

Validation Step: Monitor via TLC (Eluent: 7:3 Hexane:Ethyl Acetate). The reaction is

deemed complete only when the baseline diamine spot entirely disappears, preventing

difficult downstream chromatographic separations.

Termination & Isolation: Cool the mixture to room temperature, then pour it over 50 g of

crushed ice.

Causality: The sudden drop in temperature and increase in solvent polarity forces the

hydrophobic quinoxaline to precipitate quantitatively.

Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from

hot ethanol to remove trace mono-imine intermediates.

Divergent Reactivity & Late-Stage Functionalization
The true value of 1-(2,3-dimethyl-6-quinoxalinyl)ethanone lies in its orthogonal reactivity

sites. The molecule can be functionalized via the acetyl group, the pyrazine nitrogens, or the

methyl groups.
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Figure 2: Divergent reactivity pathways of the quinoxaline core and acetyl group.

Self-Validating Protocol: Claisen-Schmidt Condensation
(Chalcone Synthesis)
The C6-acetyl group is highly reactive toward aldol-type condensations. By reacting it with

substituted benzaldehydes, we can generate quinoxaline-chalcone hybrids, which are heavily

investigated for their anti-tubercular and anti-inflammatory properties.

Enolization: Dissolve the quinoxaline derivative (5 mmol) in 15 mL of ethanol. Add 10%

aqueous NaOH (1.5 eq) dropwise while maintaining the flask at 0 °C in an ice bath.

Causality: The base deprotonates the alpha-carbon of the acetyl group, forming a reactive

enolate. Strict temperature control (0 °C) suppresses unwanted self-condensation of the

starting material.

Electrophilic Addition: Add the target substituted benzaldehyde (5 mmol) slowly.

Dehydration: Remove the ice bath and stir at room temperature for 12 hours.

Causality: The initial aldol addition product spontaneously dehydrates to form the

extended conjugated pi-system ( α,β -unsaturated ketone), which is thermodynamically

favored.

Isolation: Neutralize the mixture with 1M HCl to pH 7. Filter the precipitated chalcone, wash

with distilled water, and dry under a vacuum.

Analytical Validation Standards
To ensure the integrity of the synthesized 1-(2,3-dimethyl-6-quinoxalinyl)ethanone before

deploying it in complex downstream workflows, rigorous analytical characterization is

mandatory. The following table outlines the expected diagnostic signals.

Table 2: Diagnostic Spectral Data (Theoretical & Empirical Consensus)
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Technique Diagnostic Signal
Multiplicity /
Assignment

Structural
Rationale

¹H NMR (CDCl₃) ~2.70 ppm Singlet (6H)

The C2 and C3 methyl

groups on the

pyrazine ring. They

appear equivalent or

nearly equivalent

depending on solvent

resolution.

¹H NMR (CDCl₃) ~2.75 ppm Singlet (3H)

The acetyl methyl

group (-C(=O)CH₃).

Deshielded by the

adjacent carbonyl.

¹H NMR (CDCl₃) ~8.00 - 8.50 ppm Multiplets (3H)

The aromatic protons

(C5, C7, C8). The C5

proton typically

appears as a distinct

doublet due to meta-

coupling.

¹³C NMR (CDCl₃) ~197.0 ppm Singlet

The highly deshielded

carbonyl carbon

(C=O).

FT-IR ~1680 cm⁻¹ Strong Peak

C=O stretching

frequency,

characteristic of an

aryl ketone.

ESI-MS m/z 201.1 [M+H]⁺ Ion

Confirms the exact

mass (200.09) plus

one proton.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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